5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24N6O6 and its molecular weight is 492.492. The purity is usually 95%.
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Mechanism of Action
Triazole derivatives
are known for their wide range of biological activities. They are often used in medicinal chemistry due to their diverse therapeutic applications, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Indole derivatives
, on the other hand, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
The mode of action of these compounds can vary widely depending on their specific chemical structure and the biological target they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with DNA or RNA .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action and the action environment can also vary widely and are influenced by factors such as the specific biological target, the presence of other drugs, and the patient’s physiological condition .
Properties
IUPAC Name |
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6/c1-13-16(27-24(36-13)14-4-6-17(32-2)19(10-14)33-3)12-30-22(25)21(28-29-30)23(31)26-15-5-7-18-20(11-15)35-9-8-34-18/h4-7,10-11H,8-9,12,25H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPIKXWYYRKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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